

Application Notes and Protocols: YNT-185

Dosage and Administration in Mouse Models

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Compound of Interest

Compound Name: YNT-185

Cat. No.: B10798791

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Introduction

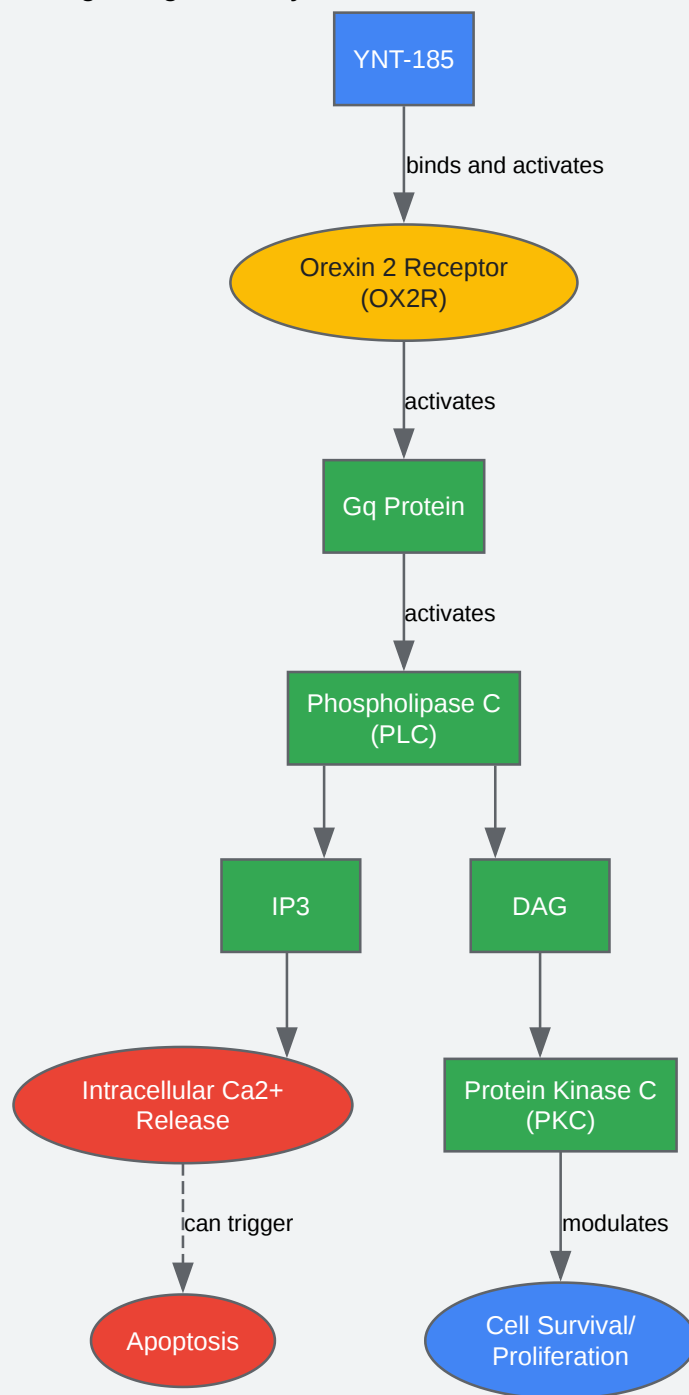
YNT-185 is a potent and selective non-peptide agonist for the orexin type-2 receptor (OX2R). [1][2] Primarily investigated for its role in promoting wakefulness, **YNT-185** has been studied in mouse models of narcolepsy, where it has been shown to ameliorate symptoms such as cataplexy and excessive daytime sleepiness.[1][3][4][5] While direct studies of **YNT-185** in oncology are currently limited, the burgeoning field of research into the orexin system's role in cancer presents a compelling rationale for exploring its potential as a novel therapeutic agent in this domain.[6][7] Orexin receptors are expressed in various cancer cell lines and tumors, and activation of these receptors has been linked to apoptosis in some cancer models.[6][7]

These application notes provide a summary of the available dosage and administration protocols for **YNT-185** in mouse models, derived from neurological studies. This information can serve as a foundational guide for researchers designing preclinical studies to investigate the efficacy of **YNT-185** in cancer models. It is imperative to note that comprehensive pharmacokinetic and toxicology data for **YNT-185** in mice are not widely published. Therefore, initial dose-ranging and safety studies are strongly recommended for any new experimental paradigm.

Mechanism of Action

YNT-185 functions as a selective agonist of the orexin type-2 receptor (OX2R), a G protein-coupled receptor.[1][2] The orexin system is known to play a crucial role in the regulation of sleep-wake cycles, appetite, and other physiological processes.[3][5] In the context of cancer, the activation of orexin receptors has been shown in some studies to induce apoptosis, suggesting a potential anti-tumorigenic role.[6][7] The precise downstream signaling pathways of OX2R activation that may contribute to anti-cancer effects are still under investigation but are thought to involve pathways that can influence cell survival and proliferation.

Orexin Signaling Pathway and Potential Cancer Relevance

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Caption: Orexin 2 Receptor (OX2R) signaling cascade initiated by **YNT-185**.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of **YNT-185** in mouse models from narcolepsy studies. These should be considered as starting points for dose-finding studies in oncology models.

Table 1: **YNT-185** Dosage and Administration Routes in Mice

Administration Route	Dosage Range	Mouse Model	Observed Effects	Reference
Intraperitoneal (i.p.)	20 - 60 mg/kg	Wild-type, Orexin knockout	Increased wakefulness, suppression of cataplexy-like episodes	[3] [4]
Intracerebroventricular (i.c.v.)	30 - 300 nmol	Wild-type	Dose-dependent increase in wakefulness	[3]
Oral (p.o.)	100 mg/kg	Wild-type	Increased wakefulness (noted as requiring a high dose)	[3]

Table 2: In Vitro Potency of **YNT-185**

Receptor	EC50	Cell Line	Assay	Reference
Human OX2R	28 nM	CHO cells	Intracellular Ca ²⁺ mobilization	
Human OX1R	2.75 μ M	CHO cells	Intracellular Ca ²⁺ mobilization	

Experimental Protocols

1. Preparation of **YNT-185** Solution

- For Intraperitoneal (i.p.) and Oral (p.o.) Administration: **YNT-185** can be dissolved in a vehicle such as sterile saline or a solution of 0.5% methylcellulose. The concentration should be calculated based on the desired dosage and the average weight of the mice.
- For Intracerebroventricular (i.c.v.) Administration: A water-soluble form of **YNT-185** (e.g., **YNT-185** dihydrochloride) should be dissolved in sterile artificial cerebrospinal fluid (aCSF). The solution must be sterile-filtered before injection.

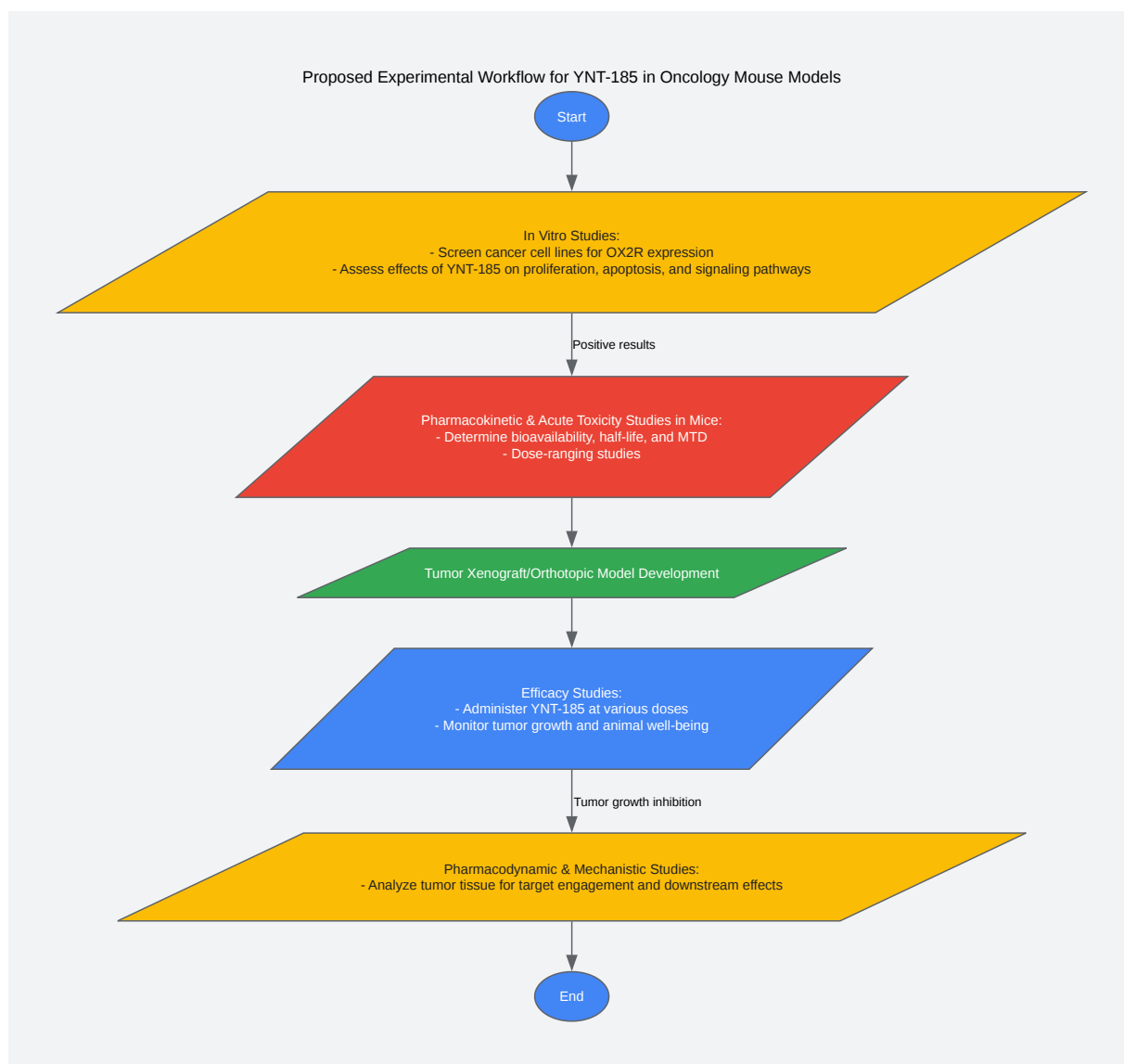
2. Administration Protocols

- Intraperitoneal (i.p.) Injection:
 - Restrain the mouse appropriately.
 - Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
 - Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Inject the **YNT-185** solution slowly.
 - Monitor the mouse for any adverse reactions post-injection.
- Intracerebroventricular (i.c.v.) Injection:
 - This procedure requires stereotactic surgery to implant a guide cannula into the lateral ventricle of the mouse brain. This should be performed by trained personnel under aseptic conditions and appropriate anesthesia.
 - Following recovery from surgery, the mouse can be gently restrained.
 - The injection cannula is inserted into the guide cannula.

- The **YNT-185** solution is infused slowly using a microinjection pump over a period of 1-2 minutes.
- The injection cannula is left in place for an additional minute to allow for diffusion before being slowly withdrawn.
- The mouse should be monitored closely after the procedure.
- Oral (p.o.) Gavage:
 - Use a proper-sized, ball-tipped gavage needle.
 - Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
 - Gently restrain the mouse and insert the gavage needle into the esophagus.
 - Administer the **YNT-185** solution slowly.
 - Observe the mouse to ensure proper swallowing and for any signs of distress.

Proposed Experimental Workflow for Oncology Studies

The following workflow is a proposed guideline for researchers initiating studies on **YNT-185** in cancer mouse models.



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Caption: A logical progression for evaluating **YNT-185** in preclinical cancer models.

Safety and Toxicology Considerations

As detailed pharmacokinetic and toxicology data for **YNT-185** are not readily available, it is crucial to conduct preliminary safety assessments. In the narcolepsy studies, no immediate rebound sleep or desensitization was observed with repeated administration.[1][3] However, potential off-target effects and long-term toxicity in the context of cancer treatment are unknown. Initial studies should include:

- Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.
- Observation of clinical signs: Monitor for changes in weight, behavior, and overall health.
- Histopathological analysis: At the end of the study, major organs should be collected for histopathological examination to identify any potential tissue damage.

Conclusion

YNT-185 presents an intriguing, yet underexplored, candidate for cancer therapy due to its selective agonism of the OX2R. The provided dosage and administration information from narcolepsy research in mouse models offers a valuable starting point for oncology researchers. However, it is critical to underscore the necessity of conducting thorough dose-finding, pharmacokinetic, and toxicology studies to ensure the safety and efficacy of **YNT-185** in any cancer-related preclinical investigation.

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